molecular formula C27H29NO2 B4986051 3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide

3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide

Cat. No. B4986051
M. Wt: 399.5 g/mol
InChI Key: FTRMWOFMNIGIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-diphenyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]propanamide is a synthetic compound used in scientific research. It is a member of the amide family of compounds and is commonly referred to as DPP. DPP has been studied extensively for its potential applications in the fields of medicine, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of DPP is not fully understood, but it is thought to involve the inhibition of enzymes involved in the metabolism of drugs. DPP has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of many drugs in the body. By inhibiting these enzymes, DPP may increase the bioavailability and efficacy of certain drugs.
Biochemical and Physiological Effects:
DPP has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that DPP can inhibit the activity of cytochrome P450 enzymes and reduce the production of inflammatory cytokines. In vivo studies have shown that DPP can reduce inflammation and pain in animal models of arthritis and asthma.

Advantages and Limitations for Lab Experiments

One advantage of using DPP in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of drugs and the effects of drug interactions. However, one limitation of using DPP is its potential toxicity. DPP has been shown to be toxic to certain cell types at high concentrations, and care must be taken when handling and using this compound in lab experiments.

Future Directions

There are many potential future directions for research involving DPP. One area of interest is the development of DPP-based drug delivery systems. DPP has been shown to be an effective inhibitor of cytochrome P450 enzymes, and this property could be used to improve the bioavailability and efficacy of certain drugs. Another area of interest is the investigation of the structure and function of enzymes using DPP as a tool. DPP has been shown to be a useful tool for studying protein-ligand interactions and could be used to investigate the structure and function of enzymes involved in a variety of biological processes.

Synthesis Methods

The synthesis of DPP involves the reaction of 3,3-diphenylpropionic acid with 4-phenyltetrahydro-2H-pyran-4-carbaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with acetic anhydride to form DPP. The synthesis of DPP is a multi-step process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

DPP has been studied extensively for its potential applications in various scientific fields. In the field of medicine, DPP has been shown to have anti-inflammatory properties and may be useful in the treatment of diseases such as arthritis and asthma. In pharmacology, DPP has been studied for its potential as a drug delivery agent and for its ability to inhibit enzymes involved in the metabolism of drugs. In biochemistry, DPP has been used as a tool to study protein-ligand interactions and to investigate the structure and function of enzymes.

properties

IUPAC Name

3,3-diphenyl-N-[(4-phenyloxan-4-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO2/c29-26(20-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-21-27(16-18-30-19-17-27)24-14-8-3-9-15-24/h1-15,25H,16-21H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTRMWOFMNIGIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.